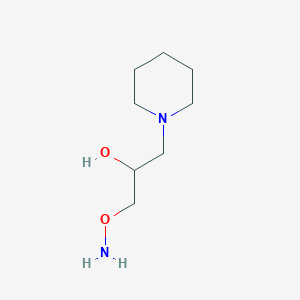![molecular formula C19H23BrN4O4 B8475010 tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate](/img/structure/B8475010.png)
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate
Overview
Description
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate is a complex organic compound that features a variety of functional groups, including a tert-butyl ester, a brominated pyridine, and an azetidine ring
Preparation Methods
The synthesis of tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the pyridine derivative:
Azetidine ring formation: The azetidine ring is formed through cyclization reactions, often involving the use of strong bases or acids.
Coupling reactions: The final step involves coupling the pyridine derivative with the azetidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl ester and is used in the synthesis of biologically active natural products.
tert-Butyl (4-Bromophenyl)carbamate: This compound contains a brominated aromatic ring and is used as a building block in organic synthesis.
Properties
Molecular Formula |
C19H23BrN4O4 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C19H23BrN4O4/c1-19(2,3)28-18(26)24-10-14(11-24)27-13-5-6-16(21-8-13)22-15-7-12(20)9-23(4)17(15)25/h5-9,14H,10-11H2,1-4H3,(H,21,22) |
InChI Key |
UTJNDRVWFDBDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
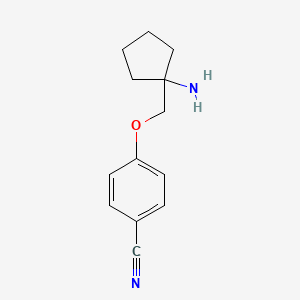
![5-pyridin-3-yl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8474937.png)

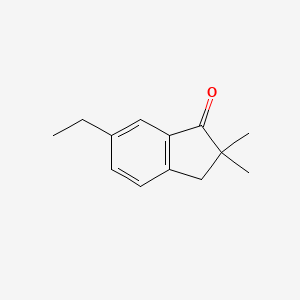
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methylprop-2-enamide](/img/structure/B8474955.png)
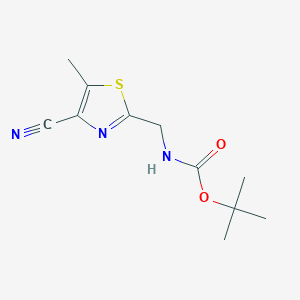
![1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)-](/img/structure/B8474962.png)
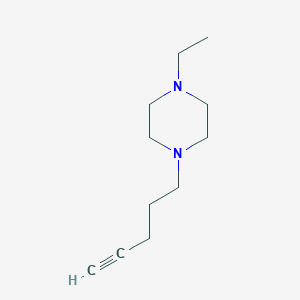
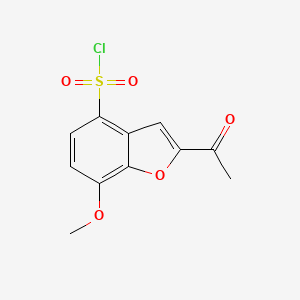
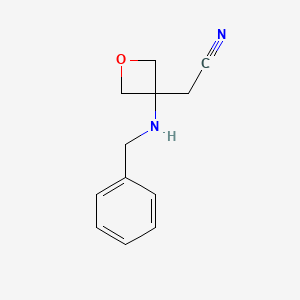
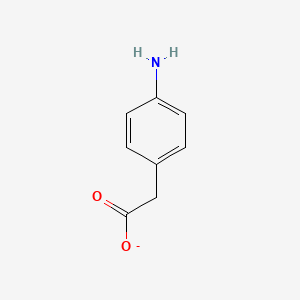
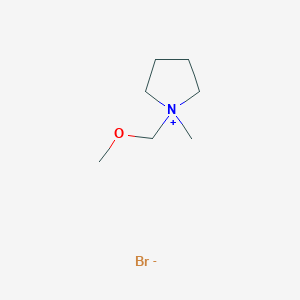
![2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8475015.png)
